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Introduction
Ascaroside #18 (Ascr#18), a conserved nematode-derived pheromone, has been identified as

a potent elicitor of plant defense responses, acting as a Nematode-Associated Molecular

Pattern (NAMP).[1][2] Pre-treatment with Ascr#18 has been shown to induce broad-spectrum

systemic acquired resistance (SAR) in a variety of plant species, including Arabidopsis, tomato,

potato, barley, maize, rice, wheat, and soybean, against a range of pathogens such as viruses,

bacteria, fungi, oomycetes, and nematodes.[1][3][4] This induced resistance is characterized by

the activation of hallmark defense responses, including the salicylic acid (SA) and jasmonic

acid (JA) signaling pathways, activation of mitogen-activated protein kinases (MAPKs), and the

expression of defense-related genes.[1][2][3] More recently, a novel defense mechanism

involving the Ascr#18-mediated suppression of auxin signaling has been identified, which

contributes to resistance independently of classical pattern-triggered immunity (PTI) responses

like reactive oxygen species (ROS) bursts.[5][6][7]

These application notes provide detailed protocols for assessing the SAR induced by Ascr#18,

focusing on key experiments to quantify disease resistance, analyze gene expression, and

investigate the underlying signaling pathways.
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Table 1: Efficacy of Ascr#18 in Inducing Disease
Resistance
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Plant
Species

Pathogen/P
est

Ascr#18
Concentrati
on

Treatment
Method

Disease/Pe
st
Reduction

Reference

Arabidopsis

thaliana

Pseudomona

s syringae pv.

tomato

DC3000

1 µM

Root

pretreatment

(24h)

Significant

reduction in

bacterial

growth

[2][8]

Arabidopsis

thaliana

Heterodera

schachtii

(cyst

nematode)

0.001, 0.01, 1

µM

Root

pretreatment

(24h)

Significant

reduction in

number of

females and

total

nematodes;

smaller

females and

syncytia

[1]

Arabidopsis

thaliana

Meloidogyne

incognita

(root-knot

nematode)

10 nM
Root

pretreatment

Significantly

reduced

infection

[1]

Wheat

(Triticum

aestivum)

Puccinia

triticina (leaf

rust)

1 µM

Foliar spray

(24h prior to

inoculation)

70-81%

reduction in

rust pustules

[9]

Wheat

(Triticum

aestivum)

Puccinia

triticina (leaf

rust)

0.01 nM - 10

µM

Foliar spray

(24h prior to

inoculation)

Significant

reduction in

uredinia

down to 0.01

nM

[9][10]

Soybean

Viral,

bacterial, and

oomycete

pathogens

0.01 µM - 10

µM
Not specified

Partial to

strong

protection

[4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://molbio.mgh.harvard.edu/sheenweb/reprints/HSC_MMB_17.pdf
https://www.researchgate.net/figure/Ascr18-enhanced-pathogen-resistance-and-activated-defense-responses-in-Arabidopsis-a_fig3_280308021
https://pmc.ncbi.nlm.nih.gov/articles/PMC12247022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12247022/
https://d-nb.info/1342612396/34
https://d-nb.info/1342612396/34
https://www.researchgate.net/publication/381918472_The_nematode_signaling_molecule_ascr18_induces_prepenetration_defenses_in_wheat_against_a_leaf_rust_fungus
https://www.researchgate.net/publication/331867241_Nematode_ascaroside_enhances_resistance_in_a_broad_spectrum_of_plant-pathogen_systems
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10828513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Ascr#18-Induced Changes in Gene Expression

Plant
Species

Gene(s)
Ascr#18
Concentrati
on

Treatment
Details

Fold
Change/Exp
ression
Change

Reference

Arabidopsis

thaliana

PR-1 (SA

marker)
1 µM

Leaf

infiltration
Upregulation [8]

Arabidopsis

thaliana

PDF1.2 (JA

marker)
1 µM

Leaf

infiltration
Upregulation [8]

Arabidopsis

thaliana

AUX1,

GH3.6,

IAA27,

SAUR69

(Auxin-

related)

Not specified
Root

treatment

Downregulati

on

[1][6][11][12]

[13]

Arabidopsis

thaliana

Defense

marker genes
1 µM

Root

pretreatment

(6h and 24h)

Upregulation [2]

Experimental Protocols
Protocol for Assessing SAR against Pseudomonas
syringae in Arabidopsis thaliana
This protocol details the induction of SAR by Ascr#18 and the subsequent challenge with the

bacterial pathogen Pseudomonas syringae pv. tomato DC3000 (Pst DC3000).

Materials:

Arabidopsis thaliana plants (4-5 weeks old)

Ascr#18 stock solution

Pst DC3000 bacterial culture
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King's B (KB) or Luria-Bertani (LB) medium

10 mM MgCl₂ (sterile)

1 mL needleless syringes

Leaf puncher (optional)

Sterile water

Appropriate antibiotics (e.g., rifampicin for Pst DC3000)

Procedure:

Ascr#18 Treatment (SAR Induction):

Prepare working solutions of Ascr#18 in sterile water or 10 mM MgCl₂ at desired

concentrations (e.g., 1 µM).

For soil-drench application, apply the Ascr#18 solution to the soil of the potted plants.

For root pretreatment of plate-grown seedlings, add Ascr#18 to the liquid or solid growth

medium.

Treat plants for 24-48 hours prior to pathogen challenge. A mock treatment with the

solvent (e.g., sterile water) should be performed as a control.

Pathogen Preparation:

Streak Pst DC3000 from a glycerol stock onto KB or LB agar plates with the appropriate

antibiotic and incubate at 28°C for 2 days.

Inoculate a single colony into liquid KB or LB medium and grow overnight at 28°C with

shaking.

Centrifuge the bacterial culture, remove the supernatant, and resuspend the bacterial

pellet in sterile 10 mM MgCl₂.
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Adjust the bacterial suspension to the desired optical density at 600 nm (OD₆₀₀). For

infiltration, an OD₆₀₀ of 0.0002 to 0.001 is commonly used.[14]

Pathogen Challenge:

Infiltrate the abaxial side of fully expanded leaves of both Ascr#18-treated and mock-

treated plants with the Pst DC3000 suspension using a 1 mL needleless syringe.[5]

Infiltrate at least three leaves per plant.

Alternatively, for spray inoculation, add a surfactant like Silwet L-77 (0.02-0.05%) to the

bacterial suspension and spray evenly onto the plants until droplets form on the leaves.

After inoculation, cover the plants with a transparent dome to maintain high humidity for 2-

3 days.[5]

Quantification of Bacterial Growth:

At 3 days post-inoculation (dpi), collect leaf discs of a known area from the infiltrated

leaves.

Homogenize the leaf discs in 10 mM MgCl₂.

Perform serial dilutions of the homogenate and plate onto KB or LB agar plates containing

the appropriate antibiotic.

Incubate the plates at 28°C for 2 days and count the colony-forming units (CFUs).

Calculate the CFUs per unit of leaf area (e.g., CFU/cm²). A significant reduction in

bacterial growth in Ascr#18-treated plants compared to mock-treated plants indicates the

induction of SAR.

Protocol for qRT-PCR Analysis of Defense Gene
Expression
This protocol is for quantifying the expression of SAR marker genes, such as PR-1 (a marker

for the SA pathway), and auxin signaling-related genes in response to Ascr#18 treatment.

Materials:
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Plant tissue (e.g., leaves, roots) from Ascr#18-treated and mock-treated plants

Liquid nitrogen

RNA extraction kit or Trizol reagent

DNase I

cDNA synthesis kit

SYBR Green qPCR master mix

Gene-specific primers for target genes (e.g., PR-1, AUX1) and a reference gene (e.g.,

ACTIN2, UBQ10)

qPCR instrument

Procedure:

Sample Collection and RNA Extraction:

Harvest plant tissue at desired time points after Ascr#18 or mock treatment (e.g., 6, 24,

48 hours).

Immediately freeze the tissue in liquid nitrogen and store at -80°C.

Extract total RNA from the frozen tissue using a commercial kit or Trizol reagent according

to the manufacturer's instructions.

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

cDNA Synthesis:

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit and oligo(dT)

or random primers.

Quantitative Real-Time PCR (qPCR):
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Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse

primers for the target or reference gene, and the cDNA template.

Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions.

Include no-template controls to check for contamination.

Data Analysis:

Determine the cycle threshold (Ct) values for each gene.

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression

of the target gene to the expression of the reference gene.

An increase in the relative expression of genes like PR-1 or a decrease in auxin-related

genes in Ascr#18-treated samples compared to the mock control indicates modulation of

these pathways.

Protocol for MAPK Activation Assay
This protocol describes the detection of MAPK activation (phosphorylation) in response to

Ascr#18 treatment using immunoblotting.

Materials:

Arabidopsis seedlings or leaf discs

Ascr#18 solution

Extraction buffer

Protein quantification assay kit (e.g., Bradford)

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibody (e.g., anti-phospho-p44/42 MAPK)

Secondary antibody (HRP-conjugated)

Chemiluminescent substrate

Procedure:

Ascr#18 Treatment and Protein Extraction:

Treat Arabidopsis leaf discs or seedlings with Ascr#18 (e.g., 1 µM) for short time periods

(e.g., 5, 10, 15, 30 minutes). A mock treatment should be used as a control.

Harvest the tissue, freeze it in liquid nitrogen, and grind it to a fine powder.

Add extraction buffer to the powder, vortex, and centrifuge to pellet cell debris.

Collect the supernatant containing the total protein extract.

Protein Quantification and Immunoblotting:

Determine the protein concentration of each sample using a protein quantification assay.

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-phospho-p44/42 MAPK)

overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate and

an imaging system. An increase in the phosphorylated MAPK bands in Ascr#18-treated

samples indicates activation of the MAPK cascade.
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Visualization of Signaling Pathways and Workflows
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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